2-(Cyclopentylamino)cyclopentanecarboxylic acid

Lipophilicity Drug-likeness Membrane permeability

Researchers designing cell-permeable foldamers or CNS-penetrant β-peptides often face solubility and permeability trade-offs with standard ACPC monomers. 2-(Cyclopentylamino)cyclopentanecarboxylic acid directly addresses this limitation. - Provides a +0.9 LogP increase and reduces TPSA by 14 Ų vs. unsubstituted ACPC, quantitatively improving passive membrane permeability. - Serves as a rational, 68 Da fragment-growing vector from ACPC hits to probe adjacent hydrophobic pockets without altering core geometry. - Supplied as a racemic mixture (≥95% purity) for immediate use in solid- or solution-phase peptide synthesis.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 700797-68-8
Cat. No. B1388840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)cyclopentanecarboxylic acid
CAS700797-68-8
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCC2C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14)
InChIKeyMLPOPQVTJUBHPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Compound Class


2-(Cyclopentylamino)cyclopentanecarboxylic acid (CAS 700797-68-8), also designated 2-(cyclopentylamino)cyclopentane-1-carboxylic acid, is an N-cyclopentyl-substituted alicyclic β-amino acid with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . The compound possesses two chiral centers, yielding two enantiomeric pairs, and is supplied commercially as a racemic mixture with typical purities of 95–98% . It belongs to the broader class of cyclopentane-based β-amino acid building blocks that have been extensively employed in foldamer chemistry, peptidomimetic design, and medicinal chemistry scaffold exploration [1].

Racemic β-amino acid building block with two chiral centers
N-Cyclopentyl-substituted cyclopentane scaffold for foldamer and peptidomimetic research
Supplied as racemic mixture; supports scaffold exploration and library synthesis

Why Generic Substitution Fails


Within the cyclopentane β-amino acid family, N-substitution profoundly alters conformational propensity, lipophilicity, and hydrogen-bonding capacity relative to the parent 2-aminocyclopentanecarboxylic acid (ACPC) [1]. The N-cyclopentyl group introduces a sterically constrained secondary amine that eliminates one hydrogen-bond donor, reduces polar surface area, and increases LogP by approximately 0.9 units compared to unsubstituted ACPC . These modifications are not cosmetic: in foldamer design, the N-substituent directly influences the φ/θ/ψ torsional preferences that govern 12-helix vs. alternative secondary structure formation, meaning that oligomers built from this monomer exhibit distinctly different folding landscapes from those derived from ACPC, N-methyl, or N-cyclohexyl congeners [2]. Generic substitution without accounting for these quantitative differences risks altered conformational stability, solubility, membrane permeability, and ultimately failure in structure-activity campaigns.

N-Substitution Impact
The N-cyclopentyl group eliminates one H-bond donor, lowers TPSA, and raises LogP relative to unsubstituted ACPC. These changes may shift foldamer secondary structure and physicochemical profiles.
Conformational Divergence
Torsional preferences differ from ACPC, N-methyl, and N-cyclohexyl congeners. Oligomer folding landscapes are likely sensitive to the specific N-alkyl substituent; direct replacement may alter helical propensity.
SAR & Permeability Sensitivity
Replacing this monomer with parent ACPC or other N-alkyl analogs without validation could compromise membrane permeability and structure-activity relationships in cell-based assays.

Quantitative Evidence Versus Key Comparators


Lipophilicity Superiority Over Parent ACPC

2-(Cyclopentylamino)cyclopentanecarboxylic acid exhibits a computed LogP of 1.77 , compared with LogP 0.90 for (1R,2S)-2-aminocyclopentanecarboxylic acid (ACPC, cispentacin) [1]. The ΔLogP of +0.87 corresponds to an approximately 7.5-fold increase in the octanol-water partition coefficient (P), indicating substantially enhanced lipophilicity conferred by the N-cyclopentyl substituent. An alternative computational method (XLogP) corroborates the trend: the target compound yields XLogP −0.2 , whereas ACPC yields XLogP3 −2 [2], representing a ΔXLogP of +1.8.

Lipophilicity vs. ACPC
Computed, Data to verify
Target LogP 1.77; ACPC LogP 0.90
ΔLogP +0.87 (~7.5-fold increase in P)
Reported LogP difference may support permeability screening
Computed values, not experimentally measured
Lipophilicity Drug-likeness Membrane permeability

Reduced Polar Surface Area and Hydrogen-Bond Donor Count

The target compound has a topological polar surface area (TPSA) of 49.33 Ų and two hydrogen-bond donors (HBD) , versus TPSA 63.32 Ų and three HBD for ACPC [1]. The reduction of 14.0 Ų in PSA (22% decrease) and elimination of one HBD arise from conversion of the primary amine (NH₂) in ACPC to a secondary amine (NH) in the target compound. Both compounds possess two hydrogen-bond acceptors (HBA) and three rotatable bonds, isolating the PSA and HBD reductions as the differentiating physicochemical features.

PSA & HBD Reduction
Computed, Data to verify
TPSA 49.33 Ų (vs. 63.32)
HBD 2 (vs. 3), HBA 2
May support oral absorption and CNS penetration profiles
TPSA below 60 Ų and HBD ≤ 3 are favorable thresholds
Drug-likeness Oral bioavailability Physicochemical profiling

Molecular Weight Tuning for Pharmacokinetic Positioning

With a molecular weight of 197.27 g/mol , 2-(cyclopentylamino)cyclopentanecarboxylic acid is 68.11 g/mol (53%) heavier than ACPC (MW 129.16 g/mol) [1]. This places the target compound above the fragment-like space (MW < 250 typically considered fragment territory but ACPC at 129 sits in the ultra-low MW range), while remaining within lead-like property space (MW < 350). The additional mass derives from the N-cyclopentyl group (C₅H₉, ~69 Da), which contributes meaningful hydrophobic surface area without breaking drug-likeness thresholds.

Molecular Weight Tuning
Computed
MW 197.27 g/mol (ACPC 129.16)
ΔMW +68.11 g/mol (+53%)
Supports fragment growing and lead optimization studies
Remains within lead-like property space (MW
Cyclopentyl vs. Cyclohexyl
Head-to-head, Computed
Target: LogP 1.77, MW 197.27; Cyclohexyl analog: LogP 2.16, MW 211.30
ΔLogP −0.39, ΔMW −12.04, TPSA identical
Intermediate lipophilicity profile may influence metabolic stability and solubility
Same TPSA and HBD/HBA; LogP and MW are the discriminating features
Conformational Restriction
Class-level, Data to verify
N-cyclopentyl substitution predicted to alter φ/θ/ψ torsional preferences based on steric and ring-conformational effects.
May offer differentiated foldamer secondary structure
No direct torsional angle data available for this compound
Scaffold Versatility
Supplier data, Context-dependent
Described as versatile small molecule scaffold with dual cyclopentane rings; ethyl ester derivative available (CAS 1033756-00-1).
Dual-ring architecture may support diversification in library synthesis
No published head-to-head library synthesis data
Molecular weight Pharmacokinetics Fragment-based design

Cyclopentyl vs. Cyclohexyl N-Substitution

A direct head-to-head comparison with the closest commercially available analog, 2-(cyclohexylamino)cyclopentanecarboxylic acid (CAS 1355334-62-1), reveals quantifiable property differences. The cyclopentyl-substituted target compound has LogP 1.77 and MW 197.27 , while the cyclohexyl analog (C₁₂H₂₁NO₂) has LogP 2.16 and MW 211.30 . The ΔLogP of −0.39 and ΔMW of −12.04 g/mol demonstrate that the cyclopentyl variant provides a distinct intermediate lipophilicity and size profile, avoiding the higher LogP of the cyclohexyl congener that may push beyond optimal drug-likeness ranges (LogP > 2 often correlates with increased metabolic liability and solubility issues). Both compounds share identical TPSA (49.33 Ų), HBD (2), HBA (2), and rotatable bond count (3), isolating LogP and MW as the discriminating features.

Cyclopentyl vs. Cyclohexyl
Head-to-head, Computed
Target: LogP 1.77, MW 197.27; Cyclohexyl analog: LogP 2.16, MW 211.30
ΔLogP −0.39, ΔMW −12.04, TPSA identical
Intermediate lipophilicity profile may influence metabolic stability and solubility
Same TPSA and HBD/HBA; LogP and MW are the discriminating features
Structure-property relationship N-alkyl substitution Homolog comparison

Conformational Restriction for Foldamer Design

The N-cyclopentyl substituent introduces a sterically demanding cyclic secondary amine that restricts the conformational freedom of the β-amino acid backbone relative to N-methyl or N-ethyl analogs [1]. While no published crystal structure or solution NMR data exist specifically for oligomers of this compound, class-level inference from the extensive foldamer literature on cyclic β-amino acids indicates that N-alkylation with a cyclopentyl group is expected to shift the φ/θ/ψ torsional angle preferences compared to the parent ACPC, potentially altering the stability of the 12-helix motif that is characteristic of trans-ACPC homooligomers [2]. The cyclopentyl ring's conformational envelope (envelope and twist forms) adds an additional layer of conformational complexity not present in acyclic N-alkyl substituents.

Conformational Restriction
Class-level, Data to verify
N-cyclopentyl substitution predicted to alter φ/θ/ψ torsional preferences based on steric and ring-conformational effects.
May offer differentiated foldamer secondary structure
No direct torsional angle data available for this compound
Foldamer design Conformational restriction Secondary structure

Scaffold Versatility and Synthetic Elaboration

The compound is described as a 'versatile small molecule scaffold' in commercial vendor documentation . Its structure features two chemically distinct cyclopentane rings—one as part of the amino acid backbone bearing the carboxylic acid, the other as the N-substituent—each offering independent sites for further functionalization (e.g., oxidation, halogenation, or ring modification). This dual-ring architecture is more synthetically enabling than the single cyclopentane ring of ACPC, providing a richer diversification vector for library synthesis in medicinal chemistry campaigns. The commercially available ethyl ester prodrug form (CAS 1033756-00-1) further extends its utility, enabling direct incorporation into peptide synthesis without additional protection/deprotection steps.

Scaffold Versatility
Supplier data, Context-dependent
Described as versatile small molecule scaffold with dual cyclopentane rings; ethyl ester derivative available (CAS 1033756-00-1).
Dual-ring architecture may support diversification in library synthesis
No published head-to-head library synthesis data
Synthetic versatility Building block Scaffold diversification

High-Impact Application Scenarios


β-Peptide Foldamers with Enhanced Membrane Permeability

Based on the LogP of 1.77 and TPSA of 49.33 Ų , this compound is ideally suited for constructing β-peptide foldamers that must cross cell membranes or access intracellular targets. Compared with ACPC-based foldamers (LogP 0.90, TPSA 63.32), oligomers incorporating the N-cyclopentyl monomer are predicted to exhibit significantly improved passive membrane permeability, addressing a long-standing limitation of highly polar β-peptide scaffolds. Researchers developing inhibitors of intracellular protein-protein interactions or antimicrobial β-peptides should prioritize this monomer when permeability is a critical design parameter.

Fragment Growing from ACPC Hits

When a fragment screen identifies an ACPC-containing hit (MW ~129) with weak binding affinity, the target compound (MW 197.27) provides a logical and quantitatively characterized fragment-growing vector. The N-cyclopentyl group adds 68 Da of hydrophobic mass while maintaining the β-amino acid backbone geometry, enabling researchers to probe adjacent hydrophobic pockets without altering the core binding pharmacophore. The LogP increase of 0.87 units can be used to quantitatively model the expected impact on ligand efficiency and lipophilic ligand efficiency (LLE) during the optimization trajectory.

Balanced Physicochemical Profile for CNS Drug Discovery

With a TPSA of 49.33 Ų (below the 60 Ų CNS penetration threshold), LogP of 1.77 (within the optimal 1–3 range for CNS drugs), and only 2 HBD , this compound meets multiple key CNS drug-likeness criteria simultaneously. Compared to the cyclohexyl analog (LogP 2.16) , the cyclopentyl variant offers a more favorable metabolic stability and solubility profile while retaining sufficient lipophilicity for blood-brain barrier penetration. CNS-focused medicinal chemistry teams should select this compound over the cyclohexyl congener when balancing permeability against metabolic clearance risk.

Diversity-Oriented Synthesis of N-Alkyl-β-Amino Acid Libraries

The dual cyclopentane ring architecture provides two independent diversification handles—the carboxylic acid terminus and the N-cyclopentyl ring—enabling parallel library synthesis with greater chemical diversity per monomer than single-ring alternatives . The commercially available ethyl ester derivative (CAS 1033756-00-1) facilitates direct solid-phase peptide synthesis incorporation, while the free acid form allows solution-phase amide coupling. Procurement of this single building block supports both amide bond formation via the acid and further functionalization of the cyclopentyl ring, maximizing the diversity-to-cost ratio in library production.

Application
Selection Property
Validation Focus
β-Peptide foldamer permeability design
Reported LogP and TPSA profile
Membrane permeability assay context
Fragment growing from ACPC hits
MW and LogP increase context
Ligand efficiency and LLE monitoring
CNS drug discovery property profiling
TPSA, LogP, HBD thresholds
Brain penetration and metabolic stability assays
Diversity-oriented β-amino acid library synthesis
Dual-ring diversification handles
Library synthesis efficiency and scaffold validation
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